4,6-Dibromo-2-methylpyridin-3-amine CAS 126325-49-3
4,6-Dibromo-2-methylpyridin-3-amine CAS 126325-49-3
An In-Depth Technical Guide to 4,6-Dibromo-2-methylpyridin-3-amine (CAS 126325-49-3)
Executive Summary
4,6-Dibromo-2-methylpyridin-3-amine is a high-value halogenated heterocyclic intermediate used primarily in the synthesis of fused pyridine scaffolds, such as 1H-pyrazolo[4,3-b]pyridines and imidazo[4,5-b]pyridines . Its structural uniqueness lies in the differential reactivity of its two bromine atoms (C4 and C6) relative to the electron-donating amine at C3 and the methyl group at C2. This regiochemical asymmetry allows medicinal chemists to sequentially functionalize the pyridine ring, making it a cornerstone scaffold in the development of PDE1 inhibitors , kinase inhibitors, and treatments for neurodegenerative disorders.
Chemical Profile & Structural Analysis
| Property | Data |
| CAS Number | 126325-49-3 |
| IUPAC Name | 4,6-Dibromo-2-methylpyridin-3-amine |
| Molecular Formula | C₆H₆Br₂N₂ |
| Molecular Weight | 265.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Key Functional Groups | Primary Amine (C3), Methyl (C2), Bromides (C4, C6) |
Regioselectivity & Electronic Environment
The molecule features a "push-pull" electronic system that dictates its reactivity:
-
C3-Amine (+M Effect): The amino group is a strong electron donor. It increases electron density at the ortho (C2, C4) and para (C6) positions. However, C2 is blocked by a methyl group.
-
C6-Bromine (α-Position): Located alpha to the pyridine nitrogen, this position is electronically deficient due to the nitrogen's inductive withdrawal (-I). It is highly reactive toward Nucleophilic Aromatic Substitution (SₙAr) and oxidative addition in Pd-catalyzed cross-couplings (Suzuki-Miyaura).
-
C4-Bromine (γ-Position): This position is sterically crowded by the adjacent C3-amine. While less reactive toward intermolecular coupling compared to C6, it is ideally positioned for intramolecular cyclization reactions involving the C3-amine to form fused 5-6 bicyclic systems.
Synthesis & Manufacturing
The synthesis of 4,6-dibromo-2-methylpyridin-3-amine is typically achieved via the electrophilic bromination of 6-bromo-2-methylpyridin-3-amine . Direct bromination of 2-methylpyridin-3-amine can yield mixtures; therefore, a stepwise approach ensures high purity.
Protocol: Bromination of 6-Bromo-2-methylpyridin-3-amine
Reference: US Patent 10,806,718 B2
Reagents:
-
Starting Material: 6-Bromo-2-methylpyridin-3-amine (1.0 eq)
-
Brominating Agent: Liquid Bromine (
) (1.8 eq) -
Solvent: Methanol (MeOH)
-
Catalyst/Additive: Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 6-bromo-2-methylpyridin-3-amine dissolved in MeOH (approx. 8-10 volumes). Add Acetic Acid (2.0 eq).
-
Cooling: Cool the solution to 0°C using an ice/brine bath.
-
Addition: Add liquid bromine dropwise over 30–60 minutes, maintaining the internal temperature below 5°C. Caution: Exothermic reaction.
-
Reaction: Stir the mixture at 0°C for 5 hours. Monitor conversion via LC-MS (Target mass: [M+H]+ ~267/269/271 pattern).
-
Quenching: Quench the reaction by adding saturated aqueous
or to neutralize excess bromine. -
Work-up: Concentrate the methanol under reduced pressure. Basify the aqueous residue with saturated
to pH 8. Extract with Ethyl Acetate (3x). -
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
Applications in Drug Discovery
The primary utility of CAS 126325-49-3 is as a linchpin intermediate for constructing fused heterocycles.
Workflow: Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds
In the development of Phosphodiesterase 1 (PDE1) inhibitors, this scaffold is used to build the core ring system before diversifying the "tail" of the drug molecule.
-
Cyclization (Core Formation): The C3-amine and C4-bromide react with an acylating agent (or via diazotization chemistry) to close the pyrazole ring, forming the 1H-pyrazolo[4,3-b]pyridine core.
-
Late-Stage Diversification (C6 Coupling): The bromine at C6 remains intact during cyclization. It serves as a handle for a subsequent Suzuki-Miyaura coupling to attach aryl or heteroaryl groups, tuning the potency and solubility of the final drug candidate.
Figure 1: Synthetic workflow transforming the pyridine precursor into a bioactive fused heterocyclic drug candidate.
Experimental Protocol: Regioselective Suzuki Coupling
If functionalization is required before cyclization, the C6-bromide is significantly more reactive than the C4-bromide due to the inductive effect of the pyridine nitrogen.
Objective: Selective arylation at C6.
Reagents:
-
Substrate: 4,6-Dibromo-2-methylpyridin-3-amine (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 eq)
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)[2]
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine substrate, boronic acid, and base in the reaction vial.
-
Add catalyst under inert atmosphere (
or Ar). -
Heat to 80°C for 4–6 hours. Note: Higher temperatures or longer times may lead to bis-coupling at C4.
-
Monitor via TLC/LC-MS for the mono-coupled product (C6 substitution).
Safety & Handling (SDS Summary)
-
Hazards:
-
Acute Toxicity (Oral): Category 4 (H302).
-
Skin Corrosion/Irritation: Category 2 (H315).
-
Serious Eye Damage: Category 2A (H319).
-
STOT-SE: Category 3 (Respiratory Irritation) (H335).
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store at 2–8°C (Refrigerate), under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Li, J., et al. (2020). 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. US Patent 10,806,718 B2. Link
-
Lundbeck A/S. (2019). Pyrazolo[4,3-b]pyridines as PDE1 inhibitors. WO Patent 2019/121885 A1. Link
-
ChemicalBook. (2025). Product entry for 2-Amino-3-bromo-6-methylpyridine (Isomer comparison). Link
-
PubChem. (2025).[3] Compound Summary for 5-Bromo-2-methylpyridin-3-amine. National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
